![molecular formula C14H17ClN2O3 B2684154 N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide CAS No. 2411260-20-1](/img/structure/B2684154.png)
N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide, commonly known as CPOP, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme cyclophilin D, which plays a crucial role in cell death pathways.
Scientific Research Applications
CPOP has been used in various scientific research studies to investigate its role in cell death pathways. It has been shown to inhibit the opening of mitochondrial permeability transition pores (mPTP), which prevents the release of cytochrome c and other pro-apoptotic factors from the mitochondria. This inhibition leads to the suppression of cell death pathways and has potential therapeutic applications in various diseases such as ischemia-reperfusion injury, neurodegenerative disorders, and cancer.
Mechanism of Action
CPOP binds to cyclophilin D, which is a peptidyl-prolyl isomerase located in the mitochondrial matrix. Cyclophilin D plays a crucial role in the opening of mPTP, which leads to the release of pro-apoptotic factors and cell death. CPOP inhibits the isomerase activity of cyclophilin D, which prevents the opening of mPTP and suppresses cell death pathways.
Biochemical and Physiological Effects:
CPOP has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce infarct size in a rat model of myocardial ischemia-reperfusion injury. It has also been shown to improve mitochondrial function and reduce oxidative stress in a mouse model of Alzheimer's disease. Additionally, CPOP has been shown to have anti-tumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the advantages of using CPOP in lab experiments is its high potency and selectivity for cyclophilin D. It has a low IC50 value, which means that it can inhibit cyclophilin D at low concentrations. However, one of the limitations of using CPOP is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on CPOP. One direction is to investigate its potential therapeutic applications in various diseases such as ischemia-reperfusion injury, neurodegenerative disorders, and cancer. Another direction is to investigate its effects on other cellular pathways and proteins. Additionally, there is a need for the development of more soluble analogs of CPOP to improve its use in lab experiments.
Synthesis Methods
CPOP can be synthesized using a multi-step process starting from 4-chlorobenzylamine. The intermediate products are reacted with morpholine and epichlorohydrin to obtain the final product. The purity of CPOP can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
properties
IUPAC Name |
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-10-1-3-11(4-2-10)17-5-6-19-12(8-17)7-16-14(18)13-9-20-13/h1-4,12-13H,5-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSLCJFJOMVFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=C(C=C2)Cl)CNC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2684072.png)
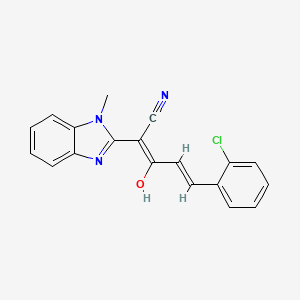

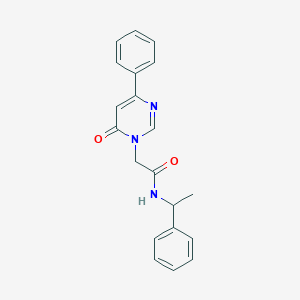
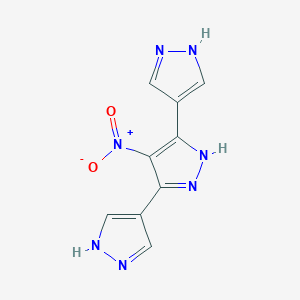
![1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2684081.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2684083.png)
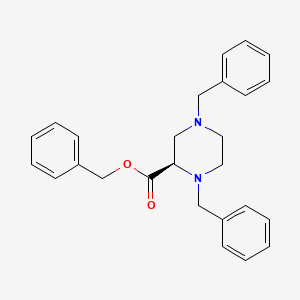

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2684087.png)
![4-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2684091.png)
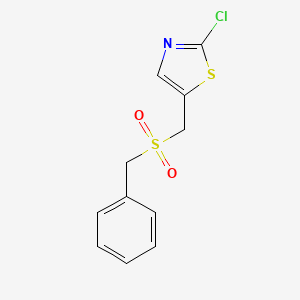
![2-[(3-Methylbutyl)sulfanyl]acetic acid](/img/structure/B2684093.png)
